An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-hexylthiophene
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-hexylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential applications of 2-Chloro-4-hexylthiophene. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is presented to provide reasonable estimations.
Core Chemical Properties
2-Chloro-4-hexylthiophene is an orange oil at room temperature.[1] Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1207426-65-0 | [1] |
| Molecular Formula | C₁₀H₁₅ClS | [1] |
| Molecular Weight | 202.748 g/mol | [1] |
| Physical State | Liquid | [1] |
| Appearance | Orange oil | [1] |
Estimated Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Solubility |
| 2-Chlorothiophene | 118.58 | 127-129 | -71.9 | 1.286 | Insoluble in water. |
| 2-Hexylthiophene | 168.30 | 229-230 | 41 | 0.932 | Insoluble in water, soluble in most organic solvents. |
| 2-Bromo-4-hexylthiophene | 247.20 | - | - | 1.2225 | - |
Based on these related compounds, it is anticipated that 2-Chloro-4-hexylthiophene is a liquid at room temperature with a boiling point intermediate between that of 2-chlorothiophene and 2-hexylthiophene. It is expected to be insoluble in water and soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Chloro-4-hexylthiophene is not explicitly available in the reviewed literature. However, a highly plausible synthetic route can be adapted from the established synthesis of 2-bromo-4-alkylthiophenes. This method involves the regioselective lithiation of 3-hexylthiophene, followed by quenching with a suitable chlorinating agent.
Proposed Synthesis of 2-Chloro-4-hexylthiophene
The proposed synthesis pathway is a two-step process starting from the commercially available 3-hexylthiophene.
Caption: Proposed synthesis workflow for 2-Chloro-4-hexylthiophene.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Hexylthiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-hexylthiophene (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Chlorination: A solution of N-Chlorosuccinimide (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using hexanes as the eluent to yield pure 2-Chloro-4-hexylthiophene.
Reactivity and Potential Applications
The reactivity of 2-Chloro-4-hexylthiophene is dictated by the substituted thiophene ring. The chlorine atom at the 2-position and the hexyl group at the 4-position influence its electronic properties and steric accessibility for further reactions.
Key Reactions
-
Cross-Coupling Reactions: The chlorine atom at the 2-position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. These reactions are fundamental for the synthesis of more complex conjugated molecules and polymers.
-
Polymerization: 2-Chloro-4-hexylthiophene can serve as a monomer in polymerization reactions to form poly(4-hexylthiophene) derivatives. For instance, Grignard metathesis (GRIM) polymerization is a common method for synthesizing regioregular poly(3-alkylthiophenes) and could potentially be adapted for this monomer.
Caption: A potential pathway for the polymerization of 2-Chloro-4-hexylthiophene.
Applications in Research and Drug Development
-
Organic Electronics: As a substituted thiophene, 2-Chloro-4-hexylthiophene is a potential building block for the synthesis of organic semiconductors. Polymers and small molecules derived from it could be investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
-
Pharmaceutical Synthesis: Thiophene derivatives are prevalent in many pharmaceutical compounds. The functional handles on 2-Chloro-4-hexylthiophene (the chloro group for coupling and the thiophene ring for further modification) make it a potentially useful intermediate in the synthesis of novel drug candidates.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 2-Chloro-4-hexylthiophene is not available, predictions can be made based on the analysis of its structural components and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiophene ring, likely as doublets in the aromatic region (δ 6.5-7.5 ppm). The hexyl group will exhibit characteristic aliphatic signals, including a triplet for the terminal methyl group (around δ 0.9 ppm) and multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the four carbons of the thiophene ring in the aromatic region (δ 120-140 ppm) and six signals for the hexyl group in the aliphatic region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 202 and a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the hexyl chain.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Chloro-4-hexylthiophene is not widely available. However, based on the data for related chlorinated and thiophene compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: Likely to be harmful if swallowed or in contact with skin. May cause eye and skin irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult the supplier-specific SDS upon acquisition of this chemical for detailed safety information.
